(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Description
“(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide” is a synthetic enamide derivative featuring a cyano group at position 2, a 4-fluoro-3-methylphenyl substituent at position 3, and an N-(oxolan-2-ylmethyl) group on the amide nitrogen (Figure 1). The 4-fluoro-3-methylphenyl group introduces steric and electronic effects, while the oxolane (tetrahydrofuran-derived) substituent may enhance solubility and metabolic stability compared to purely aromatic or aliphatic analogs.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-7-12(4-5-15(11)17)8-13(9-18)16(20)19-10-14-3-2-6-21-14/h4-5,7-8,14H,2-3,6,10H2,1H3,(H,19,20)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDFFWYODKEDA-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2CCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound under basic conditions.
Introduction of the Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with the intermediate formed in the previous step.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction, where an oxolan-2-ylmethyl halide reacts with the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring or the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluoro-substituted phenyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, further contributing to its efficacy.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Phenyl Substituent Variations
The 4-fluoro-3-methylphenyl group distinguishes the target compound from structurally related enamide derivatives:
- Electron-withdrawing vs. donating effects: The 4-fluoro group (electron-withdrawing) contrasts with the 4-methoxy (electron-donating) group in 2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) and the 4-chloro (moderately electron-withdrawing) group in 5c .
- Steric effects : The 3-methyl group introduces steric hindrance absent in 5b and 5c, which could affect molecular packing (e.g., crystallization) or interactions with biological targets.
Amide Substituent Variations
The N-(oxolan-2-ylmethyl) group differentiates the target compound from:
- Polar sulfamoyl groups: Compounds like 5b and 5c feature N-(4-sulfamoylphenyl) substituents, which are highly polar and capable of forming strong hydrogen bonds .
- Aromatic and aliphatic substituents : describes analogs with benzyl (4d), cyclohexyl (4c), and nitroaryl (4g) groups . The oxolane substituent’s cyclic ether structure may balance solubility and lipophilicity better than purely aromatic (e.g., benzyl) or bulky aliphatic (e.g., cyclohexyl) groups.
Physicochemical Properties
While specific data for the target compound are unavailable, trends from analogs suggest:
- Melting points : The sulfamoyl-containing 5b and 5c exhibit high melting points (>280°C) due to strong intermolecular hydrogen bonding . The target compound’s oxolane group, with weaker H-bonding capacity, may result in a lower melting point, enhancing processability.
- Solubility : The oxolane group’s ether oxygen could improve solubility in polar aprotic solvents (e.g., THF, DMSO) compared to sulfamoyl or chlorophenyl analogs, though less than methoxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
